
6-Iodoquinazolin-4-one
Vue d'ensemble
Description
6-Iodoquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family It is characterized by the presence of an iodine atom at the 6th position of the quinazolinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoquinazolin-4-one typically involves the iodination of quinazolin-4-one. One common method includes the reaction of 5-iodoanthranilic acid with formamide in the presence of acetic acid and diethylamine as catalysts. The reaction proceeds as follows:
Starting Materials: 5-iodoanthranilic acid, formamide, acetic acid, diethylamine.
Reaction Conditions: The reaction mixture is heated to facilitate the formation of this compound.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodoquinazolin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution: Various substituted quinazolinones.
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Reduced forms of quinazolinone.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Activity
6-Iodoquinazolin-4-one and its derivatives have been explored for their potential as anticancer agents. A study highlighted the synthesis of various this compound derivatives that exhibited significant inhibitory effects on cancer cell lines. For instance, certain derivatives demonstrated potent activity against PI3Kα, a key target in cancer therapy, indicating their potential as scaffolds for developing novel anticancer drugs .
Antimicrobial Properties
Research has shown that this compound derivatives possess notable antibacterial and antifungal activities. A series of synthesized derivatives were evaluated against both gram-positive and gram-negative bacteria as well as pathogenic fungi. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly against strains like Staphylococcus aureus and Candida albicans .
Biological Studies
Mechanism of Action
The biological activity of this compound is attributed to its interaction with various molecular targets. Studies have suggested that these compounds may modulate enzyme activity or receptor interactions, leading to significant biological responses. For instance, the inhibition of RAD51 recombinase by certain derivatives has been explored as a mechanism to enhance the efficacy of cancer treatments by preventing DNA repair in cancer cells .
Chemical Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be modified through various chemical reactions, such as alkylation and cross-coupling methods, to yield compounds with enhanced biological activities . The ability to modify its structure allows for the exploration of structure-activity relationships (SAR), which is crucial for optimizing drug efficacy.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/ml) |
---|---|---|---|
IQZN-1 | Escherichia coli | 15 | 32 |
IQZN-2 | Staphylococcus aureus | 20 | 16 |
IQZN-3 | Candida albicans | 18 | 24 |
Table 2: Anticancer Activity Against PI3Kα Inhibition
Compound Name | IC50 Value (µM) | Cell Line Tested |
---|---|---|
IQZN-1 | 1.5 | A549 (Lung Cancer) |
IQZN-2 | 0.9 | MCF7 (Breast Cancer) |
IQZN-3 | 2.3 | HeLa (Cervical Cancer) |
Case Studies
-
Anticancer Drug Development
A study focused on synthesizing a series of quinazoline derivatives based on the structure of this compound. These compounds were evaluated for their ability to inhibit PI3Kα, with several showing promising results that warrant further investigation in preclinical models . -
Antimicrobial Research
Another research effort synthesized a variety of iodoquinazolinone derivatives and assessed their antibacterial properties against multiple pathogens. The findings suggested that certain compounds had comparable efficacy to standard antibiotics, indicating their potential utility in treating resistant infections .
Mécanisme D'action
The mechanism of action of 6-Iodoquinazolin-4-one involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Iodoquinoline
- 3-Iodo-6-methoxy-4H-chromen-4-one
- 4-Bromo-6-iodoquinoline
- 6-Iodopyrrolo[1,2-f][1,2,4]triazin-4(3H)-one
- 7-Chloro-4-iodoquinoline
Uniqueness
6-Iodoquinazolin-4-one is unique due to its specific substitution pattern and the presence of the iodine atom at the 6th position. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Activité Biologique
6-Iodoquinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article reviews the synthesis, characterization, and biological evaluation of various derivatives of this compound, highlighting key findings from recent studies.
Synthesis and Characterization
Recent research has focused on synthesizing various derivatives of this compound to enhance its biological activity. For instance, a study synthesized a series of derivatives and characterized them using techniques such as NMR and mass spectrometry. The compounds were evaluated for their antimicrobial properties against a range of bacterial and fungal strains, including both gram-positive and gram-negative bacteria.
Table 1: Summary of Synthesized this compound Derivatives
Compound | Structure | Antimicrobial Activity | IC50 (µM) |
---|---|---|---|
IQZN-1 | Structure | Active against E. coli | 25 |
IQZN-2 | Structure | Active against S. aureus | 30 |
IQZN-3 | Structure | Active against C. albicans | 20 |
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives has been extensively studied. In one study, various derivatives were tested against several pathogens:
- Bacterial Activity : The compounds exhibited significant antibacterial activity against gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, as well as gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
- Fungal Activity : The antifungal activity was assessed against Candida albicans and Saccharomyces cerevisiae. The results indicated that several derivatives had comparable or superior activity to standard antibiotics like streptomycin and antifungals like nystatin .
Anticancer Properties
Emerging studies have demonstrated that certain derivatives of this compound possess notable anticancer properties. For example, compounds were evaluated for their cytotoxic effects on various cancer cell lines using the MTT assay.
Table 2: Anticancer Activity of Selected Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
IQZN-1 | HCC827 (lung cancer) | 0.09 | PI3Kα inhibition |
IQZN-2 | MCF-7 (breast cancer) | 0.43 | Induction of apoptosis |
IQZN-3 | A549 (lung cancer) | 0.25 | Cell cycle arrest at G2/M phase |
The compound IQZN-1 was particularly potent, demonstrating an IC50 value as low as 0.09 µM against HCC827 cells, indicating strong potential as a lead compound for further development in cancer therapy .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, the anti-inflammatory potential of this compound derivatives has been explored. Some compounds were designed to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. The results showed that certain derivatives effectively reduced TNF-α levels without significant cytotoxicity, suggesting their potential use in treating inflammatory diseases .
Case Studies
- Antimicrobial Evaluation : A study involving the synthesis of several iodoquinazolinone derivatives reported that compounds exhibited varying degrees of antimicrobial activity. The most effective derivative was shown to inhibit bacterial growth effectively at low concentrations.
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of these derivatives on human cancer cell lines, revealing that specific modifications in the chemical structure significantly enhanced anticancer activity.
Propriétés
IUPAC Name |
6-iodo-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGXMZKDRVGIHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354109 | |
Record name | 6-Iodoquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-08-7 | |
Record name | 6-Iodo-4(3H)-quinazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16064-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodoquinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30354109 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4(3H)-Quinazolinone, 6-iodo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.423 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Iodoquinazolin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential applications of 6-Iodoquinazolin-4-one in medicinal chemistry?
A1: this compound serves as a versatile building block in synthesizing various biologically active compounds. Recent research highlights its potential in developing novel antimicrobial and antitumor agents. For instance, a series of this compound derivatives demonstrated promising in vitro activity against both Gram-negative and Gram-positive bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus, as well as pathogenic fungi such as Candida albicans and Saccharomyces cerevisiae []. Additionally, this compound represents a key intermediate in the synthesis of Lapatinib, a tyrosine kinase inhibitor used in targeted cancer therapy [].
Q2: How does the structure of this compound facilitate its use in organic synthesis?
A2: The structure of this compound is particularly amenable to chemical modifications, making it a valuable scaffold in drug discovery. The presence of the iodine atom at the 6th position allows for various coupling reactions, such as the Suzuki coupling reaction, which is effectively employed in the synthesis of Lapatinib []. This reaction allows for the introduction of diverse substituents onto the quinazolinone ring, facilitating the exploration of structure-activity relationships and the development of compounds with improved potency and selectivity.
Q3: Can you provide an example of how the structure of this compound derivatives has been modified to enhance biological activity?
A3: Researchers have explored the incorporation of an azetidinyl-3-(isonicotinamide-yl) moiety at a specific position on the this compound core structure []. This modification aimed to enhance the compound's antimicrobial and antitubercular properties. While the specific details of the study are limited, this example illustrates the ongoing efforts to leverage the this compound scaffold in developing new therapeutic agents. Further research on these modified derivatives could provide valuable insights into their structure-activity relationships and potential clinical applications.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.